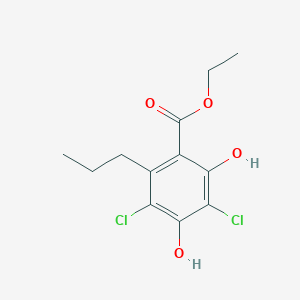
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of two chlorine atoms, two hydroxyl groups, and a propyl group attached to a benzene ring, with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate typically involves the esterification of 3,5-dichloro-2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,5-dichloro-4-hydroxybenzoate
- Ethyl 3,5-dichloro-2-hydroxybenzoate
- Ethyl 3,5-dichloro-6-hydroxybenzoate
Uniqueness
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is unique due to the presence of both hydroxyl and propyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88207-81-2 |
|---|---|
Formule moléculaire |
C12H14Cl2O4 |
Poids moléculaire |
293.14 g/mol |
Nom IUPAC |
ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate |
InChI |
InChI=1S/C12H14Cl2O4/c1-3-5-6-7(12(17)18-4-2)10(15)9(14)11(16)8(6)13/h15-16H,3-5H2,1-2H3 |
Clé InChI |
HTNXIMHPSWMGPM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


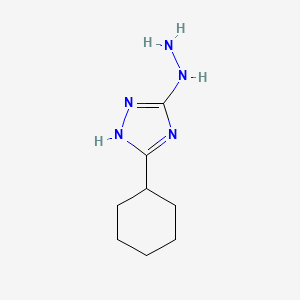
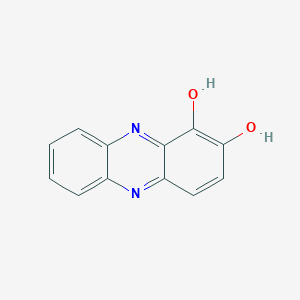
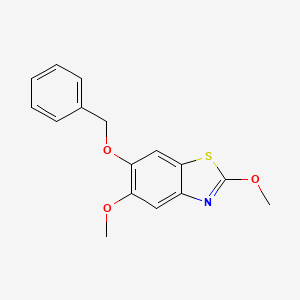

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
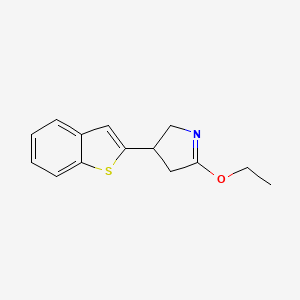




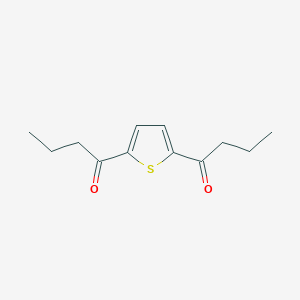
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
